5-Chloro-7-nitro-1H-indazole
Overview
Description
5-Chloro-7-nitro-1H-indazole: is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. The presence of chlorine and nitro groups in the 5 and 7 positions, respectively, imparts unique chemical properties to this compound. Indazole derivatives have gained significant attention due to their diverse biological activities and potential therapeutic applications.
Mechanism of Action
Target of Action
5-Chloro-7-nitro-1H-indazole, like other indazole derivatives, primarily targets Nitric Oxide Synthase (NOS) . NOS is an enzyme that catalyzes the production of nitric oxide (NO), a critical cellular signaling molecule involved in many physiological and pathological processes .
Mode of Action
The compound interacts with its targets, the NOS enzymes, by inhibiting their activity . This inhibition can lead to a decrease in the production of nitric oxide, which can result in changes in cellular signaling and function .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the nitric oxide synthesis pathway . By inhibiting NOS, the compound can disrupt the production of nitric oxide, affecting downstream signaling pathways that rely on nitric oxide as a signaling molecule .
Pharmacokinetics
Like other small molecule drugs, its adme (absorption, distribution, metabolism, and excretion) properties would likely impact its bioavailability and efficacy .
Result of Action
The inhibition of NOS and the subsequent decrease in nitric oxide production can have various molecular and cellular effects. For example, nitric oxide plays a role in inflammation, so reducing its production could potentially have anti-inflammatory effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the pH and temperature of the environment, the presence of other molecules or drugs, and the specific cellular environment in which the compound is acting .
Biochemical Analysis
Biochemical Properties
5-Chloro-7-nitro-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, it interacts with proteins involved in cell signaling pathways, modulating their activity and affecting downstream biological processes.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of transcription factors, leading to changes in gene expression profiles . This compound also affects cellular metabolism by altering the activity of metabolic enzymes, thereby impacting the overall metabolic flux within cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis . Additionally, it can activate certain signaling pathways by binding to receptors and inducing conformational changes that trigger downstream signaling events.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or extreme pH . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects such as anti-inflammatory or anticancer activity . At higher doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . This compound can affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions influence its localization and accumulation within different cellular compartments. For example, this compound may be actively transported into cells via membrane transporters, where it can exert its biological effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect metabolic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-7-nitro-1H-indazole can be achieved through various methods. One common approach involves the nitration of 5-chloro-1H-indazole. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 7-position.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-7-nitro-1H-indazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of different oxidation states or functional groups.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols, suitable solvents (e.g., ethanol), and sometimes a base (e.g., sodium hydroxide).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed:
Reduction: 5-Chloro-7-amino-1H-indazole.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of this compound.
Scientific Research Applications
Chemistry: 5-Chloro-7-nitro-1H-indazole is used as a building block in the synthesis of more complex molecules
Biology and Medicine: Indazole derivatives, including this compound, have shown potential as therapeutic agents. They exhibit a range of biological activities, such as anti-inflammatory, anticancer, and antimicrobial properties. Research is ongoing to explore their use in drug development and as lead compounds for new pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the synthesis of dyes, pigments, and agrochemicals.
Comparison with Similar Compounds
5-Chloro-1H-indazole: Lacks the nitro group, resulting in different chemical and biological properties.
7-Nitro-1H-indazole: Lacks the chlorine atom, leading to variations in reactivity and applications.
5-Bromo-7-nitro-1H-indazole:
Uniqueness: 5-Chloro-7-nitro-1H-indazole is unique due to the presence of both chlorine and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse synthetic transformations and potential therapeutic applications.
Properties
IUPAC Name |
5-chloro-7-nitro-1H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-5-1-4-3-9-10-7(4)6(2-5)11(12)13/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQHCCQUSXVZFIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C=NN2)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646675 | |
Record name | 5-Chloro-7-nitro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10646675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41926-18-5 | |
Record name | 5-Chloro-7-nitro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10646675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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